N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide
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Overview
Description
N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups on the phenyl rings
Mechanism of Action
Target of Action
The primary target of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
This compound, also known as TAK-242, is a small-molecule inhibitor of TLR4 signaling . It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, TAK-242 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
The result of TAK-242’s action is the suppression of the production of multiple cytokines . In RAW264.7 cells and mouse peritoneal macrophages, TAK-242 suppressed lipopolysaccharide (LPS)-induced production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . TAK-242 also suppressed the production of these cytokines from LPS-stimulated human peripheral blood mononuclear cells (PBMCs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide typically involves the reaction of 2-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution Products: Various substituted benzamides.
Reduction Products: Amines or alcohols.
Oxidation Products: Carboxylic acids or ketones.
Scientific Research Applications
Chemistry: N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. It is used in assays to understand its interaction with biological targets .
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .
Comparison with Similar Compounds
- N-(2-chloro-4-fluorophenyl)acetamide
- 2-chloro-4-fluorobenzamide
- N-(2-chloro-4-fluorophenyl)sulfamoylcyclohex-1-ene-1-carboxylate (TAK-242)
Uniqueness: N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPBUWFBQYUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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